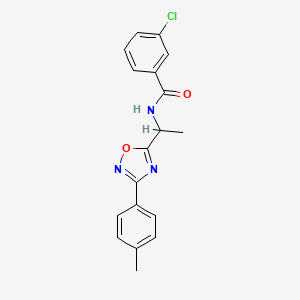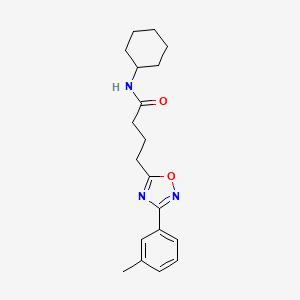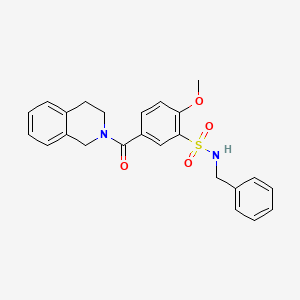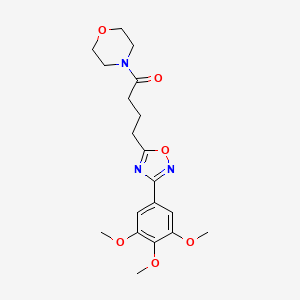
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its biochemical and physiological effects on various systems. The compound has been shown to have a wide range of potential applications in the field of medicine and research, making it an important area of study.
Wirkmechanismus
The mechanism of action of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various systems in the body. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The compound has also been shown to have potential applications in the field of drug discovery, as it can be used to investigate the mechanisms of various drugs and chemicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one in laboratory experiments is its ability to inhibit various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study. However, one of the limitations of using the compound in laboratory experiments is its potential toxicity. The compound can be toxic at high concentrations, making it important to use caution when working with it.
Zukünftige Richtungen
There are many potential future directions for research involving 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the investigation of its mechanisms of action, which could lead to the development of new drugs and treatments. Additionally, the compound could be used in the development of new diagnostic tools and techniques for various diseases.
Synthesemethoden
The synthesis of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one involves several steps. The first step is the synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and 4-(aminomethyl)butan-1-one to form the final product.
Wissenschaftliche Forschungsanwendungen
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of potential applications in the field of medicine and research. The compound has been used in studies investigating the effects of various drugs and chemicals on the body, as well as in studies investigating the mechanisms of various diseases.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-24-14-11-13(12-15(25-2)18(14)26-3)19-20-16(28-21-19)5-4-6-17(23)22-7-9-27-10-8-22/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWYPYEBSNIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)

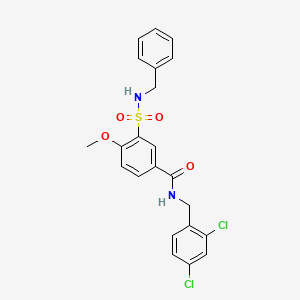

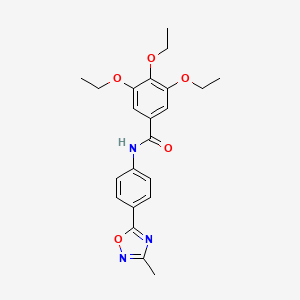
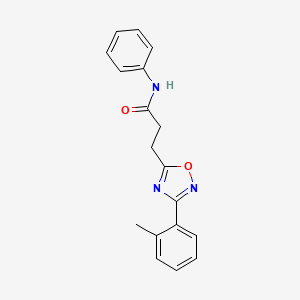
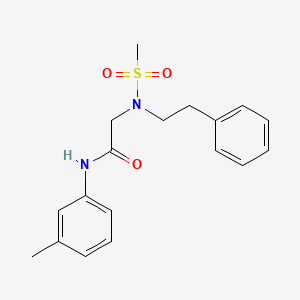

![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)


